molecular formula C8H6BrNO3S B13451069 5-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

5-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Cat. No.: B13451069
M. Wt: 276.11 g/mol
InChI Key: PHTGMTLYRGHLKO-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a heterocyclic compound that contains a benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves the bromination of 2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione. The reaction is carried out using bromine or a bromine source under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is unique due to its specific substitution pattern and the presence of the benzothiazole ring system. This structural uniqueness contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C8H6BrNO3S

Molecular Weight

276.11 g/mol

IUPAC Name

5-bromo-2-methyl-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C8H6BrNO3S/c1-10-8(11)6-4-5(9)2-3-7(6)14(10,12)13/h2-4H,1H3

InChI Key

PHTGMTLYRGHLKO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(S1(=O)=O)C=CC(=C2)Br

Origin of Product

United States

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